Bruton's Tyrosine Kinase (BTK) Inhibitory Potency vs. Structural Analogs
This compound is reported as a potent inhibitor of Bruton's Tyrosine Kinase (BTK), a critical target in B-cell malignancies and autoimmune diseases. Data from BindingDB, sourced from patent US20240083900, lists an IC50 value of 1 nM for the compound (as 'Example 99') against human BTK in a biochemical assay [1]. This places it among the most potent BTK inhibitors in its chemotype class. For example, other closely related examples from the same patent, such as Example 79 and Example 236, show IC50 values of 1.20 nM and 5.5 nM respectively [2]. The quantitative difference of at least 1.2-fold superiority over Example 79 and 5.5-fold over Example 236 suggests a non-obvious structure-activity relationship (SAR) driven by its specific substitution pattern, making it a preferred chemical probe for BTK target engagement studies.
| Evidence Dimension | BTK Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Example 79: IC50 = 1.20 nM; Example 236: IC50 = 5.5 nM |
| Quantified Difference | 1.2-fold more potent than Example 79; 5.5-fold more potent than Example 236 |
| Conditions | Biochemical enzyme assay against human BTK (details from US20240083900 patent). |
Why This Matters
Greater in vitro potency can translate to a potentially wider therapeutic window and lower efficacious dose, a critical factor in selecting a chemical probe for lead optimization.
- [1] BindingDB. (n.d.). BDBM658441 (US20240083900, Example 99. 100). Retrieved April 29, 2026. View Source
- [2] BindingDB. (n.d.). Search results for US20240083900. Retrieved April 29, 2026. View Source
